molecular formula C17H18N4O2S B13785918 Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate

Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate

Cat. No.: B13785918
M. Wt: 342.4 g/mol
InChI Key: VHSZJNHEUIPKHF-UHFFFAOYSA-N
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Description

Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-cyanophenyl piperazine with ethyl thiazole-5-carboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

What sets this compound apart is its unique combination of the piperazine and cyano groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-(4-cyanophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H18N4O2S/c1-2-23-16(22)15-14(13-5-3-12(11-18)4-6-13)20-17(24-15)21-9-7-19-8-10-21/h3-6,19H,2,7-10H2,1H3

InChI Key

VHSZJNHEUIPKHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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